4-((6-Bromopyridin-3-yl)methyl)morpholine

Medicinal Chemistry Process Chemistry Cross-Coupling

Medicinal chemistry teams advancing kinase inhibitor programs require building blocks with predictable, high-yielding reactivity for SAR exploration. This compound addresses that need with a precisely positioned morpholinomethyl vector at the pyridine 3-position-critical for target engagement in FGFR3 and related kinase scaffolds (WO2008008747A1)-and a 6-bromo handle delivering robust Suzuki-Miyaura cross-coupling performance with 85% demonstrated yields. • 6-Br reactivity outperforms chloro analogs in Pd-catalyzed coupling, enabling high-success-rate parallel library synthesis. • Morpholine moiety confers balanced solubility and basicity distinct from piperidine/piperazine alternatives, improving developability profiles. • Multi-gram scalability supports transition from hit-to-lead into in vivo efficacy and preliminary toxicology studies.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
CAS No. 364793-93-1
Cat. No. B1359722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6-Bromopyridin-3-yl)methyl)morpholine
CAS364793-93-1
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CN=C(C=C2)Br
InChIInChI=1S/C10H13BrN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
InChIKeyQAWNEXYXZJNVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((6-Bromopyridin-3-yl)methyl)morpholine (CAS 364793-93-1): Core Procurement & Structural Baseline


4-((6-Bromopyridin-3-yl)methyl)morpholine is a heterocyclic building block consisting of a morpholine ring linked via a methylene bridge to the 3-position of a 6-bromopyridine scaffold . With a molecular formula of C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol, the compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors . The 6-bromo substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling modular construction of more complex biaryl and heteroaryl systems.

Why Simple Substitution with Analogs of 4-((6-Bromopyridin-3-yl)methyl)morpholine (CAS 364793-93-1) is Scientifically Unsound


Direct replacement of 4-((6-bromopyridin-3-yl)methyl)morpholine with its regioisomers or halogen-substituted analogs is not permissible without significant re-optimization of downstream synthetic or biological outcomes. The specific 3-position attachment of the morpholinomethyl group dictates the vector of exit from the pyridine ring, which is critical for target engagement in kinase inhibitor scaffolds [1]. Furthermore, the bromine atom at the 6-position is not merely a placeholder; its reactivity profile in palladium-catalyzed cross-coupling reactions differs substantially from the corresponding chloro analog, influencing reaction rates, yields, and the feasibility of sequential transformations [2]. The morpholine moiety itself confers specific physicochemical properties (e.g., solubility, basicity) that are distinct from piperidine or piperazine alternatives, directly impacting the developability profile of any derived lead compound [3].

Quantitative Differentiation Evidence for 4-((6-Bromopyridin-3-yl)methyl)morpholine (CAS 364793-93-1)


Synthesis Yield and Scalability: Direct Comparison with Chloro Analog

The synthesis of 4-((6-bromopyridin-3-yl)methyl)morpholine via reductive amination of 6-bromonicotinaldehyde with morpholine proceeds with an 85% isolated yield at a 10-gram scale, providing the product as a crystalline solid . In contrast, the synthesis of the analogous 4-((6-chloropyridin-3-yl)methyl)morpholine (CAS 311774-34-2) under comparable conditions is reported to be less efficient, often requiring more forcing conditions or yielding lower purity material due to the reduced electrophilicity of the chloropyridine carbonyl . While a direct head-to-head comparison in a single study is lacking, the published procedures demonstrate a clear advantage in yield and ease of purification for the bromo derivative, a critical factor for procurement and scale-up decisions.

Medicinal Chemistry Process Chemistry Cross-Coupling

Suzuki Coupling Efficiency: Aryl Bromide Reactivity Advantage Over Aryl Chloride

The presence of a bromine atom at the 6-position of the pyridine ring is a critical differentiator for the utility of this building block. Aryl bromides are well-established to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with significantly higher efficiency than the corresponding aryl chlorides under standard conditions [1]. In a subsequent step, the target compound was successfully coupled with a boronate ester in 85% yield using a standard Pd(PPh₃)₄ catalyst system . The corresponding 6-chloro analog would be expected to exhibit substantially lower reactivity, often requiring specialized, more expensive ligands and harsher conditions to achieve comparable conversion, as established by class-wide reactivity trends [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Precise Regiochemistry and Vector Control in Kinase Inhibitor Scaffolds

The attachment of the morpholinomethyl group at the 3-position of the 6-bromopyridine ring is not arbitrary; this specific regioisomer has been explicitly utilized as a key intermediate in the synthesis of [4,5']bipyrimidinyl-6,4'-diamine derivatives targeting FGFR3 kinase [1]. The 3-position linkage positions the morpholine moiety for optimal interaction with the solvent-exposed region of the kinase hinge, a critical factor for achieving both potency and selectivity. The 2-position regioisomer, 4-((6-bromopyridin-2-yl)methyl)morpholine (CAS 364794-59-2), would project the morpholine group in a different vector, likely resulting in steric clashes with the protein backbone or a complete loss of binding [2].

Kinase Inhibitors Structure-Based Drug Design Medicinal Chemistry

Morpholine's Pharmacokinetic Advantage Over Piperidine Analogs

The morpholine ring is a privileged structure in medicinal chemistry, frequently selected for its balanced profile of basicity (pKa ~ 8.3) and aqueous solubility [1]. In contrast, the piperidine analog (pKa ~ 10.5) is significantly more basic, which can lead to off-target activity at hERG channels and other aminergic receptors [2]. While direct comparative data for this specific scaffold is not available, class-level trends strongly indicate that replacing the morpholine with a piperidine would result in a substantial increase in basicity, likely altering both pharmacokinetic properties and safety profiles.

Drug Discovery Physicochemical Properties Medicinal Chemistry

Verified Purity and Analytical Documentation

Procurement of this compound from reputable vendors ensures a minimum purity of 95%, with batch-specific certificates of analysis (CoA) including NMR, HPLC, and/or GC data provided upon request . This level of analytical rigor is essential for reproducibility in both chemical synthesis and biological assays. In contrast, sourcing lower-purity material from non-specialist vendors or generating the compound in-house without rigorous purification introduces variability that can confound SAR studies and waste valuable resources.

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for 4-((6-Bromopyridin-3-yl)methyl)morpholine (CAS 364793-93-1) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization and Scale-Up

This building block is optimally employed in the synthesis of kinase inhibitor scaffolds, particularly those targeting FGFR3 as detailed in patent WO2008008747A1 . The 85% yield demonstrated in both its synthesis and subsequent Suzuki coupling step [1] makes it a reliable and scalable choice for medicinal chemistry teams transitioning from hit-to-lead into lead optimization, where multi-gram quantities are required for in vivo efficacy and preliminary toxicology studies.

Parallel Synthesis and SAR Exploration via Suzuki Coupling

The high reactivity of the aryl bromide handle in Suzuki-Miyaura cross-coupling enables efficient parallel synthesis of diverse analog libraries . This facilitates rapid exploration of structure-activity relationships (SAR) by varying the boronic acid/ester partner, allowing chemists to quickly probe the chemical space around the 6-position of the pyridine ring. The robust reactivity of the bromide minimizes the risk of failed reactions, ensuring high success rates in library production [1].

Chemical Biology Probe Development

The combination of a reactive aryl bromide for bioconjugation (e.g., via palladium-catalyzed coupling with alkyne- or azide-tagged partners) and the morpholine group for favorable physicochemical properties makes this compound a valuable starting point for the synthesis of chemical probes . Its utility in constructing kinase-targeting probes for target engagement studies is supported by its demonstrated role in patented kinase inhibitor programs [1].

Fragment-Based Drug Discovery (FBDD) Fragment Linking

As a fragment-sized molecule with a molecular weight of 257.13 g/mol, it can serve as a 'privileged fragment' in FBDD campaigns. The bromine atom provides a clear vector for fragment linking or growing, while the morpholine group offers a balanced solubility profile often sought in fragment libraries . Its presence in known kinase inhibitor scaffolds [1] validates its utility as a high-value starting point for fragment evolution.

Technical Documentation Hub

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